molecular formula C29H24IN3O4S B14896678 Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Cat. No.: B14896678
M. Wt: 637.5 g/mol
InChI Key: DOAPBBNYUMASJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with various functional groups such as dibenzylamino, iodo, phenylsulfonyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core.

    Introduction of the Iodo Group: The iodo group is introduced through an iodination reaction using reagents such as iodine (I2) and potassium iodide (KI) in the presence of an oxidizing agent.

    Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[2,3-c]pyridine core using phenylsulfonyl chloride in the presence of a base.

    Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction using dibenzylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Dibenzylamine, phenylsulfonyl chloride

    Coupling: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while coupling reactions can produce various substituted pyrrolo[2,3-c]pyridine derivatives.

Scientific Research Applications

Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Chemical Biology: The compound can be used as a probe to study various biological processes and interactions, including enzyme inhibition and receptor binding.

    Material Science: The compound’s functional groups can be utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of functional groups such as the dibenzylamino and phenylsulfonyl groups can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(dibenzylamino)-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
  • Methyl 7-(dibenzylamino)-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
  • Methyl 7-(dibenzylamino)-2-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Uniqueness

Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is unique due to the presence of the iodo group, which can participate in specific chemical reactions such as coupling reactions. The combination of functional groups in this compound provides a unique chemical reactivity profile, making it valuable for various scientific research applications.

Properties

Molecular Formula

C29H24IN3O4S

Molecular Weight

637.5 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-7-(dibenzylamino)-2-iodopyrrolo[2,3-c]pyridine-4-carboxylate

InChI

InChI=1S/C29H24IN3O4S/c1-37-29(34)25-18-31-28(32(19-21-11-5-2-6-12-21)20-22-13-7-3-8-14-22)27-24(25)17-26(30)33(27)38(35,36)23-15-9-4-10-16-23/h2-18H,19-20H2,1H3

InChI Key

DOAPBBNYUMASJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C2=C1C=C(N2S(=O)(=O)C3=CC=CC=C3)I)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.